pirrolo[3,4-d]piridazini

Pyrrolo[3,4-d]pyridazines are a class of heterocyclic compounds that have shown significant interest in various fields including medicinal chemistry and pharmaceuticals. These molecules feature a pyrrole ring fused to a pyridazine ring, creating a unique structural framework with multiple potential biological activities. Due to their diverse molecular properties, these compounds exhibit a wide range of pharmacological profiles. For instance, they can act as potent inhibitors of various enzymes such as protein kinases and DNA topoisomerases, making them promising candidates for the development of therapeutic agents against cancer and other diseases. Additionally, due to their structural complexity, pyrrolo[3,4-d]pyridazines also have applications in the design of new materials with unique properties. The synthesis of these compounds is often achieved through multi-step organic reactions involving coupling, alkylation, or substitution steps, providing chemists with a versatile toolbox for further exploration and application in both academia and industry.

![pirrolo[3,4-d]piridazini](https://it.kuujia.com/images/category/20.jpg)

| Struttura | Nome chimico | CAS | MF |

|---|---|---|---|

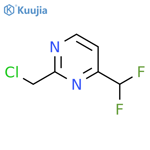

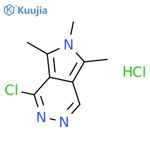

|

4-chloro-5,6,7-trimethyl-pyrrolo[3,4-d]pyridazine;hydrochloride | 96441-91-7 | C9H11Cl2N3 |

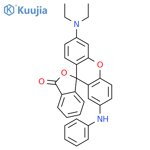

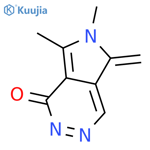

|

5,6,7-trimethyl-1H,2H,6H-pyrrolo[3,4-d]pyridazin-1-one | 90817-87-1 | C9H11N3O |

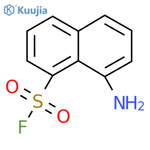

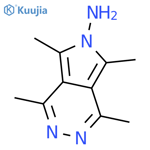

|

1,4,5,7-Tetramethyl-6H-pyrrolo[3,4-d]pyridazin-6-amine | 35078-87-6 | C10H14N4 |

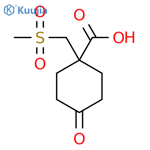

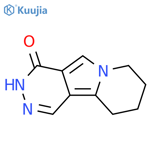

|

7,8,9,10-Tetrahydropyridazino[4,5-a]indolizin-4(3H)-one | 1434051-77-0 | C10H11N3O |

Letteratura correlata

-

Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122

-

2. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337

-

3. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466

-

Florian Oliva,Laia Arqués,Laura Acebo,Maxim Guc,Yudania Sánchez,Xavier Alcobé,Edgardo Saucedo,Victor Izquierdo-Roca J. Mater. Chem. A, 2017,5, 23863-23871

-

Th. A. Steriotis,K. L. Stefanopoulos,U. Keiderling,A. De Stefanis,A. A. G. Tomlinson Chem. Commun., 2002, 2396-2397

Fornitori consigliati

-

Baoji Haoxiang Bio-technology Co.LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

钜澜化工科技(青岛)有限公司Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Suzhou Genelee Bio-Technology Co., Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Wuhan brilliant Technology Co.,LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Minglong (Xianning) Medicine Co., Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

Prodotti consigliati